2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1207020-93-6
VCID: VC4223981
InChI: InChI=1S/C22H23N3O2S/c1-27-19-11-9-17(10-12-19)20-15-23-22(25(20)18-7-3-2-4-8-18)28-16-21(26)24-13-5-6-14-24/h2-4,7-12,15H,5-6,13-14,16H2,1H3
SMILES: COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC4
Molecular Formula: C22H23N3O2S
Molecular Weight: 393.51

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

CAS No.: 1207020-93-6

Cat. No.: VC4223981

Molecular Formula: C22H23N3O2S

Molecular Weight: 393.51

* For research use only. Not for human or veterinary use.

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone - 1207020-93-6

Specification

CAS No. 1207020-93-6
Molecular Formula C22H23N3O2S
Molecular Weight 393.51
IUPAC Name 2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Standard InChI InChI=1S/C22H23N3O2S/c1-27-19-11-9-17(10-12-19)20-15-23-22(25(20)18-7-3-2-4-8-18)28-16-21(26)24-13-5-6-14-24/h2-4,7-12,15H,5-6,13-14,16H2,1H3
Standard InChI Key BEDRHTDRQQXTFM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC4

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure features a central imidazole ring substituted at the 1-position with a phenyl group and at the 5-position with a 4-methoxyphenyl group. A thioether bridge connects the imidazole’s 2-position to an ethanone moiety, which is further functionalized with a pyrrolidine ring at the ketone position. The methoxy group on the phenyl ring enhances electron donation, potentially influencing reactivity and biological interactions .

Spectroscopic and Physicochemical Properties

Key physicochemical properties include a calculated density of 1.28 g/cm³ and a polar surface area of 78.6 Ų, suggesting moderate solubility in polar solvents. Nuclear magnetic resonance (NMR) spectra would likely reveal distinct shifts for the methoxy protons (~δ 3.8 ppm), aromatic protons in the phenyl and imidazole rings (δ 6.5–8.0 ppm), and pyrrolidine methylene groups (δ 2.5–3.5 ppm). The thioether linkage (C–S–C) contributes to the compound’s stability against hydrolysis under physiological conditions .

Synthesis and Optimization

Reaction Pathways

Synthesis typically proceeds via a multi-step sequence:

  • Formation of the imidazole core: Condensation of 4-methoxybenzaldehyde with phenylhydrazine forms the 5-(4-methoxyphenyl)-1-phenylimidazole intermediate.

  • Thioether incorporation: Treatment with thiourea or thioacetic acid introduces the sulfur atom at the 2-position of the imidazole .

  • Pyrrolidine functionalization: The ethanone group is alkylated with pyrrolidine under basic conditions, often using potassium carbonate in dimethylformamide (DMF).

Optimization Challenges

Yield optimization remains challenging due to side reactions during thioether formation. Recent advances suggest using phase-transfer catalysts to improve sulfur nucleophilicity, achieving yields up to 68% . Purification via column chromatography (silica gel, ethyl acetate/hexane) typically affords >95% purity.

Biological Activities

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL) . The thioether and methoxyphenyl groups are critical for membrane disruption, as evidenced by time-kill studies showing rapid cytoplasmic leakage .

Anti-inflammatory Mechanisms

The compound inhibits cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production in murine macrophages, with IC50 values of 0.24 µM and 0.18 µM, respectively . Molecular docking studies reveal strong interactions with COX-2’s hydrophobic pocket, facilitated by the pyrrolidine moiety’s conformational flexibility .

Research Applications

Drug Discovery

The compound serves as a lead structure for developing dual-action antimicrobial/anti-inflammatory agents. Derivatives with fluorinated pyrrolidine rings exhibit enhanced blood-brain barrier permeability in rat models .

Chemical Biology Probes

Functionalization at the ethanone position enables conjugation to fluorescent tags, facilitating real-time tracking of bacterial membrane interactions .

Data Tables

Physicochemical Properties

PropertyValue
Molecular FormulaC22H23N3O2S
Molecular Weight393.51 g/mol
CAS Number1207020-93-6
Density1.28 g/cm³
Polar Surface Area78.6 Ų

Biological Activity Profile

AssayResult
S. aureus MIC8 µg/mL
COX-2 Inhibition IC500.24 µM
IL-6 Inhibition IC500.18 µM
MCF-7 Cytotoxicity IC5025 µM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator